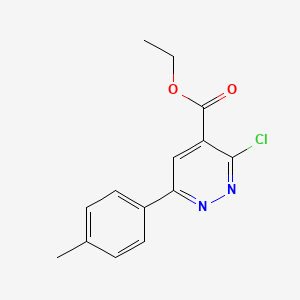
3-氯-6-(对甲苯基)哒嗪-4-羧酸乙酯
描述
Ethyl 3-chloro-6-(p-tolyl)pyridazine-4-carboxylate is a chemical compound belonging to the class of pyridazines, which are heterocyclic aromatic organic compounds. This compound features a pyridazine ring substituted with a chlorine atom at the 3-position and a p-tolyl group at the 6-position, along with an ethyl ester group at the 4-position. Pyridazines are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 3-chloro-6-(p-tolyl)pyridazine-4-carboxylate typically begins with readily available starting materials such as pyridazine derivatives and appropriate halogenating agents.
Halogenation: The pyridazine ring is halogenated at the 3-position using chlorine gas or a suitable chlorinating agent under controlled conditions.
Substitution Reaction: The p-tolyl group is introduced at the 6-position through a substitution reaction, often involving a palladium-catalyzed cross-coupling reaction.
Esterification: The carboxylic acid group is converted to an ethyl ester using ethanol in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Ethyl 3-chloro-6-(p-tolyl)pyridazine-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, resulting in different structural isomers.
Substitution: Substitution reactions at the pyridazine ring can introduce various functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Palladium catalysts, copper(I) iodide, and various ligands are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids, aldehydes, and ketones.
Reduction Products: Hydrogenated derivatives with altered electronic properties.
Substitution Products: A wide array of functionalized pyridazines with diverse biological activities.
科学研究应用
Ethyl 3-chloro-6-(p-tolyl)pyridazine-4-carboxylate has found applications in several scientific fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound exhibits biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Medicine: It has potential therapeutic applications, including antiviral, antibacterial, and anticancer properties.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which Ethyl 3-chloro-6-(p-tolyl)pyridazine-4-carboxylate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
相似化合物的比较
Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate: Similar structure with a meta-tolyl group instead of para-tolyl.
Ethyl 3-bromo-6-(p-tolyl)pyridazine-4-carboxylate: Bromine atom at the 3-position instead of chlorine.
Ethyl 3-chloro-6-(p-methoxyphenyl)pyridazine-4-carboxylate: Methoxy group at the para-position of the phenyl ring.
Uniqueness: Ethyl 3-chloro-6-(p-tolyl)pyridazine-4-carboxylate stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the chlorine atom and the para-tolyl group provides unique electronic and steric properties that differentiate it from other pyridazine derivatives.
属性
IUPAC Name |
ethyl 3-chloro-6-(4-methylphenyl)pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-3-19-14(18)11-8-12(16-17-13(11)15)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJROJWVTSESSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


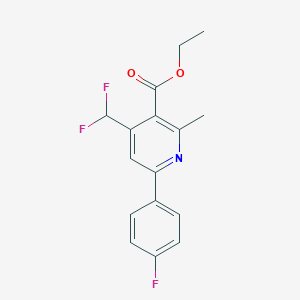
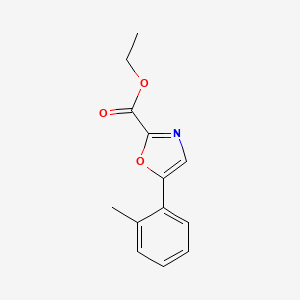
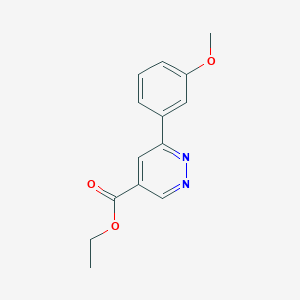
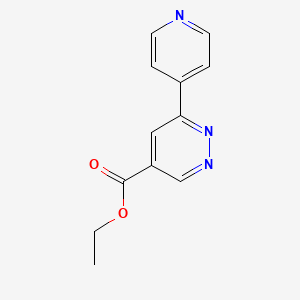
![(E)-4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1493258.png)
![2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493259.png)
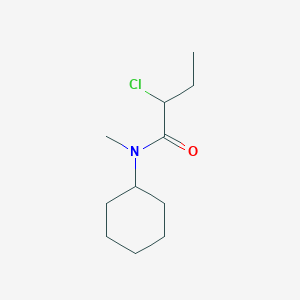
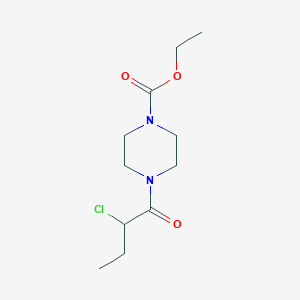

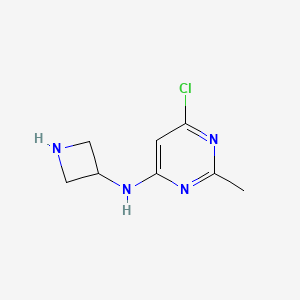
![2-(chloromethyl)-6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B1493266.png)
![2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1493267.png)
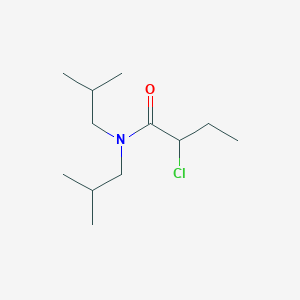
![6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B1493271.png)
